![molecular formula C21H24O4 B14330525 4,4,4',4'-Tetramethyl-2H,2'H,4H,4'H-3,3'-spirobi[[1]benzopyran]-7,7'-diol CAS No. 104433-95-6](/img/structure/B14330525.png)
4,4,4',4'-Tetramethyl-2H,2'H,4H,4'H-3,3'-spirobi[[1]benzopyran]-7,7'-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4,4’,4’-Tetramethyl-2H,2’H,4H,4’H-3,3’-spirobi[1benzopyran]-7,7’-diol is a complex organic compound known for its unique structural properties. This compound belongs to the class of spiro compounds, which are characterized by a spiro-connected bicyclic system. The presence of multiple methyl groups and hydroxyl functionalities makes it an interesting subject for various chemical studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,4’,4’-Tetramethyl-2H,2’H,4H,4’H-3,3’-spirobi[1benzopyran]-7,7’-diol typically involves multi-step organic reactions. One common method includes the condensation of appropriate benzopyran derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. This includes the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. The choice of reagents and catalysts is optimized to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4,4,4’,4’-Tetramethyl-2H,2’H,4H,4’H-3,3’-spirobi[1benzopyran]-7,7’-diol undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions are possible, especially at positions where the hydroxyl groups are present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or other nucleophiles in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can lead to the formation of alcohols or alkanes.
Applications De Recherche Scientifique
4,4,4’,4’-Tetramethyl-2H,2’H,4H,4’H-3,3’-spirobi[1benzopyran]-7,7’-diol has several applications in scientific research:
Chemistry: Used as a model compound for studying spirocyclic systems and their reactivity.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the synthesis of advanced materials and as a precursor for various chemical products.
Mécanisme D'action
The mechanism by which 4,4,4’,4’-Tetramethyl-2H,2’H,4H,4’H-3,3’-spirobi[1benzopyran]-7,7’-diol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The pathways involved often depend on the specific application and the biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,5,5,8a-Tetramethyl-3,4,4a,5,6,8a-hexahydro-2H-chromene
- 4H-1-Benzopyran-4-one, 5,6,7-trimethoxy-2-(4-methoxyphenyl)-
Uniqueness
4,4,4’,4’-Tetramethyl-2H,2’H,4H,4’H-3,3’-spirobi[1benzopyran]-7,7’-diol is unique due to its spirocyclic structure and the presence of multiple methyl and hydroxyl groups
Propriétés
Numéro CAS |
104433-95-6 |
|---|---|
Formule moléculaire |
C21H24O4 |
Poids moléculaire |
340.4 g/mol |
Nom IUPAC |
4,4,4',4'-tetramethyl-3,3'-spirobi[2H-chromene]-7,7'-diol |
InChI |
InChI=1S/C21H24O4/c1-19(2)15-7-5-13(22)9-17(15)24-11-21(19)12-25-18-10-14(23)6-8-16(18)20(21,3)4/h5-10,22-23H,11-12H2,1-4H3 |
Clé InChI |
UTURGXRSZQTINJ-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2=C(C=C(C=C2)O)OCC13COC4=C(C3(C)C)C=CC(=C4)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




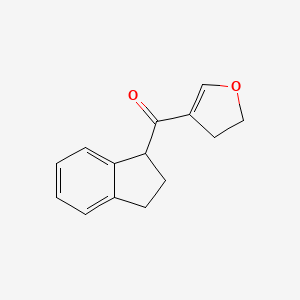
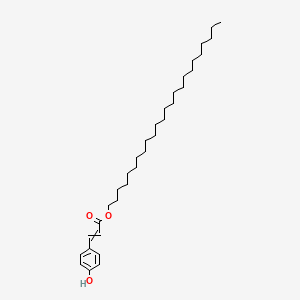

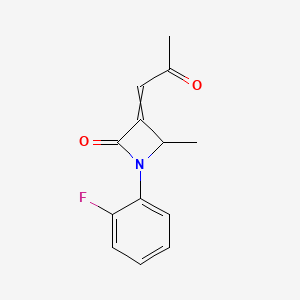
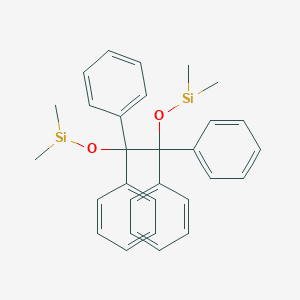
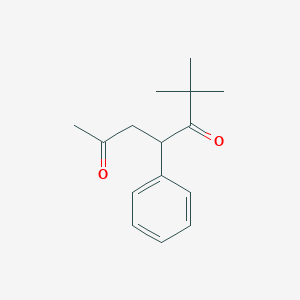
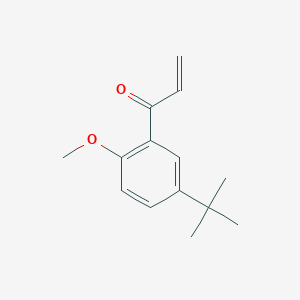

amino}-2-(propan-2-yl)pentanenitrile](/img/structure/B14330523.png)
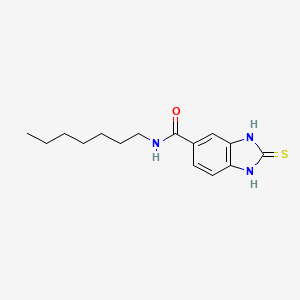
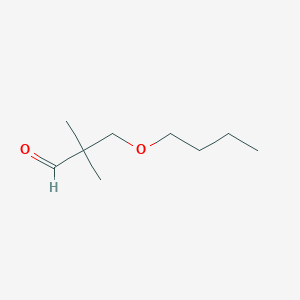
![N~1~-[2,3-Bis(2-phenylpropan-2-yl)phenyl]benzene-1,4-diamine](/img/structure/B14330536.png)
